molecular formula C20H32O4 B1258798 14,15-DiHETE

14,15-DiHETE

Cat. No. B1258798
M. Wt: 336.5 g/mol
InChI Key: BLWCDFIELVFRJY-QXBXTPPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid.
14, 15-Dihete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 14, 15-dihete is considered to be an eicosanoid lipid molecule. 14, 15-Dihete is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Dihete has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Hemoglobin-Catalyzed Transformation

14,15-DiHETE is involved in the hemoglobin-catalyzed transformation of 15-HPETE, a process potentially involving free radical mechanisms and intermediacy of 14,15-LTA, as studied in human leukocytes (Sok, Chung, & Sih, 1983).

Inhibition of Natural Killer Cell Activity

The compound has been found to inhibit human natural killer (NK) cell activity, distinct from other 15-lipoxygenase-associated metabolites. This inhibition suggests a potential role in immune regulation (Ramstedt et al., 1984).

Anti-Inflammatory Mediators in Neutrophils

14,15-DiHETE, among other eicosanoids, plays a role in the resolution of inflammation through trans-cellular metabolism, contributing to anti-inflammatory processes in human neutrophils (Vachier et al., 2002).

Synthesis in Endothelial Cells

Endothelial cells have been shown to synthesize 14,15-DiHETE, indicating the presence of a distinct lipoxygenase system in these cells. This synthesis is influenced by stimulation, such as with thrombin (Gorman et al., 1985).

Lipoxygenase Mechanism in Biosynthesis

The biosynthesis of 14,15-DiHETE from 15(S)-HPETE in leukocytes involves a mechanism similar to that observed in lipoxygenase reactions, indicating a significant enzymatic role (Maas & Brash, 1983).

Chemotactic Activity for Leukocytes

14,15-DiHETE displays potent chemotactic activity for human polymorphonuclear leukocytes, comparable to leukotriene B4, indicating its significance in mediating inflammation (Shak, Perez, & Goldstein, 1983).

Nociceptor Sensitization

It has been found to stereospecifically sensitize C-fiber mechanoheat nociceptors in rat skin, suggesting a role in modulating pain perception (White et al., 1990).

Inflammatory Hyperalgesia

14,15-DiHETE may contribute to inflammatory hyperalgesia through its hyperalgesic properties, as observed in tests involving intradermal injection in rats (Levine et al., 1986).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,17Z)-14,15-dihydroxyicosa-5,8,11,17-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10-

InChI Key

BLWCDFIELVFRJY-QXBXTPPVSA-N

Isomeric SMILES

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

SMILES

CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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